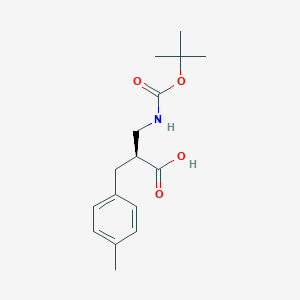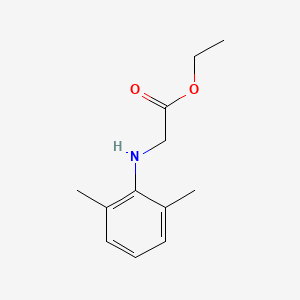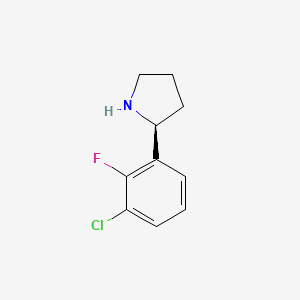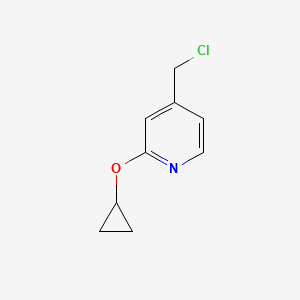
4-(Chloromethyl)-2-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a chloromethyl group at the 4-position and a cyclopropoxy group at the 2-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-cyclopropoxypyridine typically involves the chloromethylation of 2-cyclopropoxypyridine. One common method is the reaction of 2-cyclopropoxypyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学的研究の応用
4-(Chloromethyl)-2-cyclopropoxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the cyclopropoxy group, resulting in different reactivity and biological activity.
2-Cyclopropoxypyridine:
4-(Bromomethyl)-2-cyclopropoxypyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
4-(Chloromethyl)-2-cyclopropoxypyridine is unique due to the presence of both the chloromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
4-(chloromethyl)-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6H2 |
InChIキー |
GHPVQXLCCZVUCF-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=NC=CC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


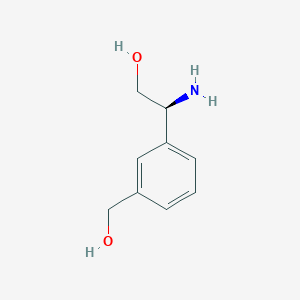

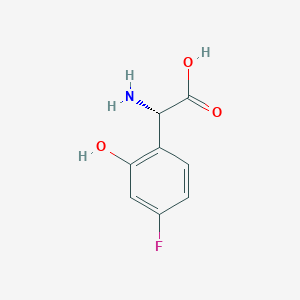
![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
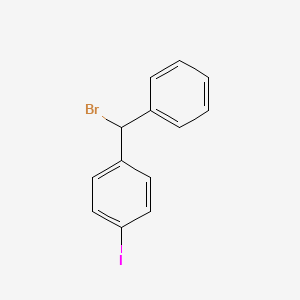
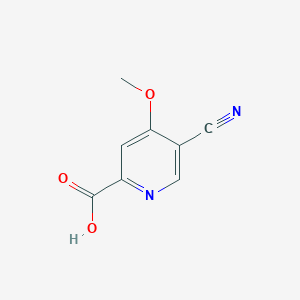
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
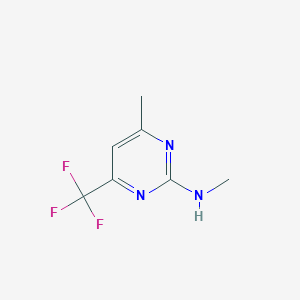

![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
